molecular formula C26H27ClN2O7 B1224084 Rhodamine 19 perchlorate CAS No. 62669-66-3

Rhodamine 19 perchlorate

Cat. No.: B1224084
CAS No.: 62669-66-3
M. Wt: 515 g/mol
InChI Key: WRJTXSZPMAXPRF-UHFFFAOYSA-N
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Description

Rhodamine 19 perchlorate, also known as this compound, is a useful research compound. Its molecular formula is C26H27ClN2O7 and its molecular weight is 515 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Laser Action in Scattering Media Rhodamine 640 perchlorate demonstrates laser action in highly scattering media, such as TiO2 nanoparticles in methanol. This property is influenced by the concentration of the dye and scattering particles, with significant reduction in lasing threshold observed at certain concentrations and particle densities. This has implications for the development of novel laser systems and photonic devices (Sha, Liu, & Alfano, 1994).

  • Fluorescent Probing for HOCl in Cells A rhodamine-based HOCl probe, synthesized from Rhodamine 6G, can selectively detect hypochlorous acid (HOCl) in living cells and organisms. This probe, R19S, when treated with HOCl, converts to highly fluorescent Rhodamine 19 (R19), enabling precise detection and imaging of HOCl in biological contexts, such as in mouse neutrophils and Drosophila (Chen et al., 2016).

  • Spectrofluorimetric Determination of Perchlorate Rhodamine 6G can be employed for the spectrofluorimetric determination of perchlorate. This method, based on extraction of the perchlorate-Rhodamine 6G ion-pair into benzene, offers sensitivity and high reproducibility for determining low concentrations of perchlorate in various samples (Jaya, Rao, & Ramakrishna, 1983).

  • Dye-Sensitized Solar Cells Rhodamine 19 perchlorate has been used in dye-sensitized solar cells (DSSCs). Co-sensitization of TiO2 electrodes with this compound and N3 dye enhances the power efficiency of the cells. This finding highlights its potential in renewable energy applications (Saxena et al., 2012).

  • Endodontic Sealing Ability Rhodamine B, closely related to Rhodamine 19, has been used in endodontics to evaluate the sealing ability of materials like mineral trioxide aggregate in root end fillings. Its fluorescent properties allow for precise assessment of material leakage, aiding in the improvement of endodontic procedures (Torabinejad, Watson, & Pitt Ford, 1993).

  • Fluorescent Studies in Surfactant and Cholesterol Vesicles The interaction of Rhodamine 6G perchlorate in surfactant and cholesterol vesicles has been studied to understand its rotational dynamics and diffusion in these environments. This research provides insights into molecular behavior in membrane-like systems, which is relevant for biomedical and pharmaceutical applications (Ghosh et al., 2015).

  • Synthesis of Cationic Rhodamine Fluorescent Probes Cationic Rhodamine fluorescent probes have been synthesized for potential applications in biological imaging and diagnostics. These probes can be attached to other biomolecules or surfaces, indicating their utility in various scientific and medical research fields (Afonso, Santhakumar, Lough, & Batey, 2003).

Mechanism of Action

Target of Action

Rhodamine 19 perchlorate is primarily used as a test molecule in the field of biochemistry. It has been utilized to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway . The PDGFR/ERK pathway plays a crucial role in cell proliferation and differentiation, making it a significant target in various biological studies.

Mode of Action

This interaction allows it to act as a probe in high-throughput screening processes, helping to identify potential inhibitors of this pathway .

Biochemical Pathways

This compound is involved in the PDGFR/ERK pathway. This pathway is critical in cellular processes such as cell growth, proliferation, and differentiation. By interacting with this pathway, this compound can influence these cellular processes .

Result of Action

The primary result of this compound’s action is its ability to identify potential inhibitors of the PDGFR/ERK pathway. This makes it a valuable tool in biochemical research, particularly in the study of cell proliferation and differentiation .

Safety and Hazards

Rhodamine 19 perchlorate is considered a low hazard for usual industrial handling. It may cause skin irritation and serious eye irritation. It may intensify fire as it is an oxidizer .

Relevant Papers this compound has been used in scientific experiments to study DNA, RNA, and protein structures. It has also been used to identify small molecule inhibitors of the PDGFR/ERK pathway .

Biochemical Analysis

Biochemical Properties

Rhodamine 19 perchlorate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been used to identify inhibitors of the PDGFRβ/ERK pathway, indicating its interaction with these proteins . The compound’s fluorescence properties make it an excellent tool for visualizing and tracking biochemical processes. This compound interacts with enzymes and proteins through non-covalent binding, which allows it to be used in high-throughput screening assays to monitor gene expression changes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in photodynamic therapy (PDT) to selectively destroy cancer cells without harming normal cells . The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it effective in targeting and killing cancer cells . Additionally, this compound can inhibit ATPase activity in yeast mitochondria, affecting cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, it has been used to identify small molecule inhibitors of the PDGFRβ/ERK pathway, suggesting that it can modulate this signaling pathway . The compound’s fluorescence properties also allow it to be used as a probe to study molecular interactions and changes in gene expression . Additionally, this compound can generate ROS upon light activation, leading to cellular damage and apoptosis in targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its fluorescence properties can degrade with prolonged exposure to light . In in vitro studies, this compound has shown consistent effects on cellular function over short-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively target and kill cancer cells without causing significant toxicity to normal cells . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to inhibit ATPase activity in yeast mitochondria suggests its involvement in cellular energy metabolism . Additionally, this compound’s role in generating ROS upon light activation indicates its participation in oxidative stress pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorescence properties allow it to be tracked and visualized in various cellular compartments . This compound can accumulate in specific tissues, making it useful for targeted imaging and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Additionally, this compound’s fluorescence properties enable it to be used as a probe to study subcellular localization and dynamics .

Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJTXSZPMAXPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886502
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62669-66-3
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Rhodamine 19 Perchlorate interact with titanium dioxide (TiO2) in DSSCs, and what are the downstream effects?

A: this compound functions as a dye in DSSCs, absorbing light to generate electricity. It interacts with TiO2 by anchoring itself to the surface of the TiO2 electrode. [] While the specific binding mode is not fully detailed in the provided research, it is suggested that this compound might interact with TiO2 through its carboxyl group. Upon light absorption, the dye injects electrons into the conduction band of TiO2, contributing to the photocurrent generation. []

Q2: Can the performance of this compound in DSSCs be improved, and if so, how?

A: Yes, research indicates that the efficiency of this compound in DSSCs can be improved through co-sensitization with other dyes, such as N3 dye. [] This approach leverages the complementary absorption spectra and potentially different anchoring sites of the two dyes on the TiO2 surface, leading to:

  • Enhanced Light Harvesting: Broader absorption range across the solar spectrum. []
  • Reduced Dye Aggregation: Utilizing different anchoring sites on the TiO2 can minimize dye aggregation, which can hinder electron injection. []
  • Improved Device Efficiency: Co-sensitized devices exhibited a significant improvement in power conversion efficiency compared to devices using only this compound. []

Q3: What is the reported power conversion efficiency of this compound compared to other dyes in DSSCs?

A3: While this compound shows promise as a sensitizer in DSSCs, its individual performance is lower than some other dyes. Research indicates the following power conversion efficiencies:

  • This compound alone: 0.6% []
  • N3 dye alone: 2.3% []
  • Co-sensitized (this compound + N3): 4.7% []

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